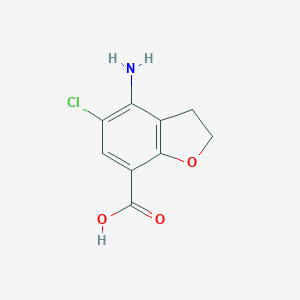

4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid

Description

Properties

IUPAC Name |

4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMUVKSAOVLXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442754 | |

| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123654-26-2 | |

| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of Prucalopride. This document details the core synthetic strategies, provides step-by-step experimental protocols, and presents quantitative data in a structured format to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. Its synthesis has been a subject of significant interest, leading to the development of multiple synthetic routes. This guide focuses on the most prevalent and industrially relevant pathways, providing detailed procedural information and data to support research and development efforts in this area.

Primary Synthesis Pathway

The most commonly employed synthetic route to this compound involves a multi-step process commencing from a substituted aromatic precursor. The core transformations include the formation of the dihydrobenzofuran ring system, followed by chlorination and subsequent hydrolysis of protecting groups. A widely documented approach starts from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate.[1][2][3]

The overall synthesis can be visualized as a three-stage process:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The initial step involves an intramolecular cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. This is typically achieved via a Mitsunobu reaction.[1][3]

Protocol:

-

To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an organic solvent (e.g., tetrahydrofuran, dichloromethane), add triphenylphosphine and an azodicarboxylate derivative (e.g., diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD) at ambient temperature.[1][3]

-

Stir the reaction mixture for 2-3 hours.

-

Upon completion, an alkane solvent is added to precipitate the crude product.

-

The solid is collected by suction filtration to yield the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.

Caption: Experimental workflow for the cyclization step.

The crude product from the previous step is then chlorinated, typically using N-chlorosuccinimide (NCS).[1][3]

Protocol:

-

The crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is dissolved in an appropriate organic solvent.

-

N-chlorosuccinimide is added to the solution.

-

The reaction is stirred for 2-5 hours.

-

Water is then added to the reaction mixture to precipitate the chlorinated product.

-

The solid is collected by suction filtration to give the crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[3]

Caption: Experimental workflow for the chlorination step.

The final step involves the hydrolysis of both the ester and the amide groups to yield the desired product. This is typically carried out under basic conditions.[4][5]

Protocol:

-

The crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is suspended in a mixture of water and an alcohol (e.g., methanol or 1-methoxy-2-propanol).[2][4]

-

A strong base, such as sodium hydroxide, is added to the mixture.

-

The reaction mixture is heated to a temperature ranging from 75-90°C and stirred for several hours (8-15 hours).[2][4]

-

After cooling, the pH of the mixture is adjusted to 3.0-4.0 with an aqueous acid solution (e.g., hydrochloric acid) to precipitate the product.[4]

-

The precipitated solid is filtered, washed with water and a suitable organic solvent (e.g., acetone), and then dried to afford the final product.[4]

Caption: Experimental workflow for the hydrolysis step.

Quantitative Data Summary

The following table summarizes the reported yields for the final hydrolysis step from various sources.

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | 1-methoxy-2-propanol; water; sodium hydroxide at 90°C for 8 h | 89.8 | [2] |

| 4-Acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Sodium hydroxide in water at 75-80°C for 15 hours, followed by acidification. | ~80-85 | [4] |

| 4-ethanamide amino-5-chloro-7-benzofurancarboxylic acid methyl esters | Sodium hydroxide in water and methanol, heated to 80-85°C for 2 hours, then acidified. | 41 (overall) | [3] |

Alternative Synthesis Pathway

An alternative route to this compound has been reported starting from p-aminosalicylic acid. This pathway involves a different sequence of reactions to construct the final molecule.

The key steps in this alternative pathway are:

-

Esterification and Acylation: Protection of the carboxylic acid and amino groups of p-aminosalicylic acid.

-

Halogenation: Introduction of the chloro and bromo substituents onto the aromatic ring.

-

Etherification and Cyclization: Formation of the dihydrobenzofuran ring.

-

Hydrolysis: Deprotection to yield the final product.

This alternative pathway offers a different strategic approach to the target molecule, which may be advantageous depending on the availability of starting materials and specific process requirements.

Conclusion

The synthesis of this compound is a well-documented process, with the primary pathway involving cyclization, chlorination, and hydrolysis being the most extensively reported. This guide provides a detailed overview of this pathway, including specific experimental protocols and quantitative data to aid researchers in the practical application of this synthesis. The alternative pathway mentioned offers another viable route for consideration. The information compiled herein serves as a valuable resource for scientists and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

- 1. This compound | 123654-26-2 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 4. tdcommons.org [tdcommons.org]

- 5. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

Physicochemical Properties of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the synthesis of Prucalopride.[1] The information is presented to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various experimental and processing conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₃ | [2][3] |

| Molecular Weight | 213.62 g/mol | [2][3] |

| CAS Number | 123654-26-2 | [2][3] |

| Appearance | Light brown solid | [2] |

| Melting Point | 242 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 406.5 ± 45.0 °C | [2][4] |

| Density (Predicted) | 1.566 g/cm³ | [2][4] |

| pKa (Predicted) | 4.45 ± 0.20 | [2] |

| logP (Predicted) | 1.4 | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [2] |

Synthesis of this compound

This compound is a crucial intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist.[1] The synthesis is a multi-step process that involves cyclization, chlorination, and hydrolysis.

Synthetic Workflow

The following diagram illustrates a common synthetic route for this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Determination of Melting Point

A calibrated differential scanning calorimeter (DSC) is used to determine the melting point. A small sample of the compound is heated at a constant rate, and the temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. The decomposition temperature is also noted.

Determination of Solubility

The equilibrium solubility method is employed. An excess amount of the solid compound is added to a known volume of a solvent (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

Determination of pKa

The pKa is determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which half of the acidic functional groups in the molecule have been neutralized.

Determination of logP

The octanol-water partition coefficient (logP) is determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Protocol Outline

The synthesis of this compound typically involves the following steps[1][2]:

-

Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is treated with triphenylphosphine and diethyl azodicarboxylate in an organic solvent to induce an intramolecular Mitsunobu reaction, forming the dihydrobenzofuran ring to yield methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.[2]

-

Chlorination: The resulting product is then chlorinated using N-chlorosuccinimide to introduce a chlorine atom at the 5-position of the aromatic ring, affording methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[2]

-

Hydrolysis: The final step is the hydrolysis of the ester and the acetamido groups, typically under basic conditions, followed by acidification to yield the desired product, this compound.[2]

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to the Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic methodologies for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and its derivatives. This core structure is a key intermediate in the synthesis of various pharmacologically active compounds. This guide includes detailed experimental protocols, quantitative data summaries, and a visualization of a relevant biological signaling pathway to facilitate research and development in this area.

Core Synthesis and Derivatization

The synthesis of this compound can be achieved through several strategic routes. The most common approaches involve the construction of the dihydrobenzofuran ring system, followed by functional group manipulations to introduce the desired amino and chloro substituents.

Synthetic Pathways

Two primary synthetic pathways for the core molecule are detailed below. These routes offer different advantages in terms of starting material availability, reaction conditions, and overall yield.

Pathway 1: From Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate

This pathway involves an intramolecular cyclization to form the dihydrobenzofuran ring, followed by chlorination and hydrolysis.

Pathway 2: From 4-Acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

This approach begins with a commercially available or previously synthesized advanced intermediate, simplifying the overall process to a hydrolysis step.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps described in the literature.

Table 1: Synthesis of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate | Triphenylphosphine, Diethyl azodicarboxylate | Organic Solvent | 2-3 hours | Room Temperature | Not specified |

Table 2: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield |

| Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate | N-Chlorosuccinimide (NCS) | Not specified | Not specified | Not specified | Not specified |

Table 3: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |

| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | 40% aq. NaOH | Water, Propylene glycol monomethyl ether | 2 hours | 70 °C | 97% | 99.5% |

| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | 50% NaOH | Water, Propylene glycol monomethyl ether | 8 hours | 90 °C | 89.8% | 99% |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations.

Protocol 1: Synthesis of this compound from Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Two-Step Hydrolysis)[1]

Step 1: Synthesis of the sodium salt of this compound

-

To a reaction vessel, add methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (100 g, 80% purity).

-

Add a mixed solvent of water (400 ml) and propylene glycol monomethyl ether (80 ml).

-

Add 40% aqueous sodium hydroxide solution (100 g).

-

Heat the reaction mixture to 70 °C and maintain for 2 hours, monitoring the reaction by TLC until completion.

-

Cool the reaction solution, and collect the precipitate by suction filtration.

-

Wash the filter cake once and dry to obtain the sodium salt of the product (63 g, 98.2% purity).

Step 2: Hydrolysis to this compound

-

In a reaction flask, add the sodium salt from the previous step (63 g, 0.227 mol), 3 mol/L NaOH aqueous solution (250 ml), and propylene glycol monomethyl ether (40 ml).

-

Heat the mixture to 100 °C for 3 hours, monitoring by TLC for completion.

-

Cool the reaction to 35 °C and collect the solid by suction filtration, washing the filter cake.

-

Transfer the filter cake to a new reaction flask and add water (500 ml) and propylene glycol monomethyl ether (50 ml).

-

Heat to 85 °C and filter while hot.

-

To the filtrate, add 6 mol/L aqueous hydrochloric acid dropwise to adjust the pH to 2, leading to the precipitation of a large amount of solid.

-

Cool the mixture, collect the solid by suction filtration, wash the filter cake, and dry to obtain this compound (47 g, 97% yield, 99.5% purity).

Protocol 2: Synthesis of this compound from Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (One-Pot Hydrolysis)[2]

-

In a reaction vessel, combine the starting intermediate (30 g, 0.11 mol), water (150 mL), propylene glycol monomethyl ether (36 mL), and 50% sodium hydroxide solution (90 mL).

-

Slowly heat the mixture to 90 °C with stirring and maintain this temperature for 8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to 5 °C in an ice bath and stir for 2 hours.

-

Collect the precipitate by suction filtration and wash the filter cake with an appropriate amount of water.

-

Transfer the solid to a 500 mL single-necked flask and add water (210 mL) and propylene glycol monomethyl ether (35 mL).

-

Heat the reaction solution to 80 °C until it becomes homogeneous.

-

Add dilute hydrochloric acid to adjust the pH to approximately 3, which will precipitate the product.

-

Cool to 10 °C and continue stirring for 2 hours.

-

Collect the off-white solid product by suction filtration, wash with water, and dry. (Yield: 20.8 g, 89.8%, Purity: 99%).

Biological Activity and Signaling Pathway

Derivatives of this compound have shown significant biological activity. A prominent example is Prucalopride , a selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.

Mechanism of Action of Prucalopride

Prucalopride's therapeutic effect is mediated through the activation of 5-HT4 receptors in the gastrointestinal tract. This activation initiates a signaling cascade that enhances colonic motility.

This guide provides a foundational understanding of the synthesis and potential applications of this compound derivatives. The provided protocols and data can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

An In-depth Technical Guide to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 123654-26-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the synthesis of the selective 5-HT4 receptor agonist, Prucalopride.

Chemical Properties and Structure

This compound, with the CAS number 123654-26-2, is a heterocyclic compound featuring a benzofuran core structure.[1][2] Key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 123654-26-2 |

| Molecular Formula | C9H8ClNO3[1][3][4] |

| Molecular Weight | 213.62 g/mol [1][3][4] |

| IUPAC Name | 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid[4] |

| Synonyms | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, 4-Amino-5-chlorocoumaran-7-carboxylic acid[5] |

| InChI | 1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) |

| InChIKey | KRMUVKSAOVLXLF-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to Orange to Green powder to crystal[2] |

| Melting Point | 242 °C (decomposes)[6] |

| pKa | 4.45 ± 0.20 (Predicted)[2] |

| Topological Polar Surface Area (TPSA) | 72.6 Ų[4] |

| Number of H-bond Acceptors | 3[7] |

| Number of H-bond Donors | 2[7] |

| Number of Rotatable Bonds | 1[7] |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry[2] |

Role in Prucalopride Synthesis

This compound is a crucial intermediate in the synthesis of Prucalopride.[5] Prucalopride is a high-affinity, selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[8] Its mechanism of action involves stimulating intestinal peristalsis through the specific activation of 5-HT4 receptors in the gastrointestinal tract.[8]

Synthesis Protocol

The synthesis of this compound involves a multi-step process starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. The general workflow is outlined below.

Experimental Workflow for the Synthesis of CAS 123654-26-2

Caption: Synthesis workflow for this compound.

Methodology:

-

Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is dissolved in an organic solvent. Triphenylphosphine and azo dioctyl phthalate diethyl ester are added to facilitate an intramolecular cyclization, yielding the crude product, methyl 4-acetamido-2,3-dihydrobenzofuran-7-formate.[3][5]

-

Chlorination: The crude product from the previous step is directly subjected to chlorination using N-chlorosuccinimide. This step introduces a chlorine atom to the aromatic ring, resulting in the formation of crude methyl 4-acetamido-5-chloro-7-benzofuran formate.[3][5]

-

Hydrolysis and Purification: The final step involves the hydrolysis of the ester and the acetamido groups, followed by purification to yield the pure this compound.[3][5]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment should be used when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a well-characterized intermediate with a critical role in the pharmaceutical industry, specifically in the production of Prucalopride. This guide provides essential technical information for professionals involved in the research and development of related compounds and synthetic pathways.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 123654-26-2 [chemicalbook.com]

- 6. 123654-26-2 | CAS DataBase [m.chemicalbook.com]

- 7. 123654-26-2 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 8. Prucalopride | 179474-81-8 [chemicalbook.com]

A Comprehensive Technical Review of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Prucalopride, a highly selective serotonin 5-HT4 receptor agonist used for treating chronic constipation.[1][2] This technical document provides a comprehensive review of the available literature, focusing on its physicochemical properties, detailed synthetic methodologies, and its application in the synthesis of active pharmaceutical ingredients (APIs). All presented data is collated from patents, chemical databases, and technical disclosures to serve as a detailed guide for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzofuran derivative. Its fundamental chemical and physical characteristics are summarized below, based on data from various chemical information repositories.[3][4][5]

| Property | Value | Source(s) |

| CAS Number | 123654-26-2 | [3][4] |

| Molecular Formula | C₉H₈ClNO₃ | [3][4] |

| Molecular Weight | 213.62 g/mol | [3][4] |

| IUPAC Name | 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | [3] |

| Synonyms | 4-Amino-5-chlorocoumaran-7-carboxylic Acid | |

| Physical Form | White to Orange to Green powder/crystal | |

| Melting Point | 242 °C (decomposition) | [6] |

| Boiling Point | 406.5 ± 45.0 °C (Predicted) | [5] |

| Density | 1.566 g/cm³ (Predicted) | [5] |

| InChI Key | KRMUVKSAOVLXLF-UHFFFAOYSA-N |

Synthesis Methodologies

The synthesis of this compound is a well-documented multi-step process, primarily detailed in patents related to the production of Prucalopride.[1][7] The most common synthetic route starts from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) benzoate and proceeds through cyclization, chlorination, and hydrolysis.[2][7]

Detailed Experimental Protocol

The following protocol is a generalized representation based on methodologies described in the literature.[2][7][8]

Step 1: Cyclization to form Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate

-

Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) benzoate in a suitable organic solvent (e.g., an ether or chlorinated solvent).

-

Add triphenylphosphine and an azodicarboxylate reagent (e.g., diethyl azodicarboxylate) in equimolar ratios to the solution.

-

Allow the reaction to proceed at ambient temperature for 2-3 hours.

-

Add an alkane solvent to precipitate the solid product.

-

Isolate the crude product, methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, by suction filtration.

Step 2: Chlorination to form Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

-

The crude product from Step 1 is dissolved in an appropriate solvent.

-

N-Chlorosuccinimide (NCS) is added as the chlorinating agent.

-

The reaction is stirred until completion, which can be monitored by techniques like TLC or HPLC.

-

The crude chlorinated product is isolated.

Step 3: Hydrolysis to form this compound

-

The crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is mixed with an aqueous base, such as sodium hydroxide solution.[9]

-

The mixture is heated to approximately 75-90°C and stirred for several hours (e.g., 8-15 hours) to facilitate hydrolysis of both the ester and the amide groups.[8][9]

-

After cooling the mixture, the pH is adjusted to 3.0-4.0 using an acid (e.g., hydrochloric acid), causing the final product to precipitate.[9]

-

The solid is filtered, washed with water and/or an acetone-water mixture, and dried to yield the pure this compound.[9]

An alternative two-step hydrolysis method has also been proposed to improve purity and yield.[1]

Application in Drug Development: Synthesis of Prucalopride

The principal application of this compound is as the key starting material for the synthesis of Prucalopride.[1][9] Prucalopride is a gastroprokinetic agent that functions as a selective 5-HT4 receptor agonist.[9] The synthesis involves a coupling reaction between the carboxylic acid group of the title compound and the primary amine of the side chain, 1-(3-methoxypropyl)piperidin-4-amine.[9]

Detailed Experimental Protocol for Prucalopride Synthesis

The following protocol is based on a disclosed method for Prucalopride synthesis.[9]

-

Suspend this compound in a solvent such as acetonitrile or dichloromethane.

-

Add coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt), and stir the mixture for approximately 2 hours.

-

Alternatively, cool the mixture to 0-5°C and add triethylamine (TEA) followed by ethyl chloroformate to form a mixed anhydride.

-

Cool the reaction mixture (if not already cooled) and add 1-(3-methoxypropyl)piperidin-4-amine, along with a base like N,N'-diisopropylethylamine (DIPEA) or TEA if necessary.

-

Allow the reaction temperature to rise to ambient (25-35°C) and stir for several hours to complete the coupling.

-

Perform an aqueous workup by adding water and an organic solvent like ethyl acetate to extract the product.

-

Separate the organic layer, wash, and concentrate it to obtain crude Prucalopride, which can be further purified or converted to a pharmaceutically acceptable salt like Prucalopride succinate.[9]

Biological Activity

The available literature does not focus on the intrinsic biological activity of this compound itself. Its value is derived from its function as a structural precursor to pharmacologically active molecules.[2][10] The benzofuran and dihydrobenzofuran moieties are present in numerous compounds with a wide range of biological activities, including anti-tumor, antibacterial, and antiarrhythmic properties, but specific activity data for the title compound is not reported.[11] Its utility is firmly established in the context of providing the core scaffold for Prucalopride, which selectively agonizes the 5-HT4 receptor to mediate its therapeutic effects on gastrointestinal motility.[9]

Conclusion

This compound is a high-value intermediate in pharmaceutical synthesis. Its well-defined synthetic pathway, starting from readily accessible precursors, makes it a critical component in the manufacturing of Prucalopride. This review consolidates the key physicochemical data and provides detailed experimental protocols for its synthesis and subsequent conversion. The provided workflows and structured data serve as a practical resource for chemists and drug development professionals engaged in the synthesis of Prucalopride and related benzofuran derivatives. Future research could explore potential alternative synthetic routes or investigate any latent biological activities of this compound and its close analogues.

References

- 1. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 2. This compound | 123654-26-2 [chemicalbook.com]

- 3. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. tdcommons.org [tdcommons.org]

- 10. chembk.com [chembk.com]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key chemical intermediate in the synthesis of the selective serotonin 5-HT4 receptor agonist, Prucalopride. The discovery and history of this compound are intrinsically linked to the development of Prucalopride, a significant agent for the treatment of chronic constipation. This document details the synthetic pathways, experimental protocols, and physicochemical properties of this benzofuran derivative. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Discovery and History

The history of this compound is not one of a serendipitous discovery in nature, but rather a tale of targeted chemical design. Its emergence is directly tied to the development of Prucalopride by Janssen Pharmaceutica in the late 20th century. Prucalopride was engineered as a high-affinity, selective 5-HT4 receptor agonist to treat gastrointestinal motility disorders.[1] The core structure of Prucalopride required a specific benzofuran carboxamide moiety, and this compound was identified as the crucial building block to construct this pharmacophore.

Its significance lies in its role as a pivotal intermediate, the synthesis of which is a critical step in the overall production of Prucalopride.[2] Patents related to the synthesis of Prucalopride extensively describe methods for the preparation of this intermediate, highlighting its industrial importance.[3][4] Therefore, the "discovery" of this compound is synonymous with the rational drug design and process development of Prucalopride.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClNO₃ | [5] |

| Molecular Weight | 213.62 g/mol | [5] |

| CAS Number | 123654-26-2 | [6] |

| Melting Point | 242 °C (decomposes) | [6][7] |

| Physical Form | Solid | |

| Purity (Typical) | >95% | [8] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been optimized over the years for improved yield and purity. The most common synthetic routes start from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate and proceed through cyclization, chlorination, and hydrolysis steps.

General Synthetic Pathway

A widely cited method for the synthesis involves the following key transformations:[3][9]

-

Cyclization: The starting material, methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate, undergoes an intramolecular cyclization to form the dihydrobenzofuran ring. This is often achieved using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD).

-

Chlorination: The resulting methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is then chlorinated at the 5-position of the benzofuran ring using a chlorinating agent such as N-chlorosuccinimide (NCS).

-

Hydrolysis: The final step involves the hydrolysis of both the methyl ester and the acetamido groups to yield this compound. This is typically carried out under basic conditions using sodium hydroxide.

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol adapted from published patent literature.[3]

Step 1: Synthesis of methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (Intermediate 1)

-

To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., tetrahydrofuran), add triphenylphosphine and diethyl azodicarboxylate (DEAD) in equimolar amounts.

-

Stir the reaction mixture at ambient temperature for 2-3 hours.

-

Add an alkane solvent (e.g., hexane) to precipitate the product.

-

Collect the solid by suction filtration to obtain the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.

Step 2: Synthesis of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Intermediate 2)

-

Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., acetonitrile).

-

Add N-chlorosuccinimide (NCS) to the solution.

-

Stir the mixture to allow for chlorination to occur.

-

Upon completion of the reaction (monitored by TLC or HPLC), the crude chlorinated product is isolated.

Step 3: Synthesis of this compound (Final Product)

-

To a reaction vessel, add the crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, water, sodium hydroxide, and methanol.

-

Heat the mixture to 80-85 °C and stir for approximately 2 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by suction filtration.

-

Wash the filter cake with a suitable solvent (e.g., tetrahydrofuran).

-

Resuspend the solid in water and adjust the pH to 4-5 using hydrochloric acid.

-

Collect the precipitated final product by suction filtration and dry to obtain pure this compound.

Yield and Purity

The reported yield and purity for the synthesis of this compound can vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Value | Reference |

| Overall Yield | ~41% (three steps) | [3] |

| Purity (HPLC) | >99% | [3] |

Application in the Synthesis of Prucalopride

The primary and most significant application of this compound is as the key starting material for the synthesis of Prucalopride.[1][10] The synthesis involves the coupling of the carboxylic acid group of the benzofuran intermediate with the primary amine of 1-(3-methoxypropyl)piperidin-4-amine.

Coupling Reaction

This amide bond formation is typically achieved using a coupling agent.

-

Activation: The carboxylic acid is first activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt).

-

Coupling: The activated carboxylic acid is then reacted with 1-(3-methoxypropyl)piperidin-4-amine to form the amide bond, yielding Prucalopride.

The logical relationship of this process is visualized below.

Caption: Condensation reaction to form Prucalopride.

Conclusion

This compound is a molecule of significant industrial importance in the pharmaceutical sector. While it does not possess a notable history of discovery as a standalone active compound, its role as an indispensable intermediate in the synthesis of Prucalopride is well-established. The synthetic pathways to this compound are well-documented, allowing for the production of high-purity material. A thorough understanding of its synthesis and properties is crucial for researchers and professionals involved in the development and manufacturing of Prucalopride and related pharmaceutical agents.

References

- 1. tdcommons.org [tdcommons.org]

- 2. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 3. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 4. Prucalopride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 123654-26-2 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. anaxlab.com [anaxlab.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Prucalopride synthesis - chemicalbook [chemicalbook.com]

4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid molecular structure and formula

An In-depth Technical Guide on 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its molecular structure, chemical properties, and established synthesis protocols.

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a dihydrobenzofuran core.[1] Its structure is characterized by an amino group at the 4th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 7th position of the benzofuran ring system.

-

IUPAC Name: 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid[2]

-

Synonyms: 4-Amino-5-chlorocoumaran-7-carboxylic Acid[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in further chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 213.62 g/mol | [2][3][4][5] |

| Appearance | White to Orange to Green powder/crystal | [1] |

| Melting Point | 242 °C (decomposes) | [1] |

| Purity | >97.0% (HPLC) | [1] |

| Topological Polar Surface Area | 72.6 Ų | [2] |

| Complexity | 248 | [2] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 1 | [6] |

Role in Pharmaceutical Synthesis

This carboxylic acid derivative is a critical building block in medicinal chemistry. It is most notably recognized as an important intermediate in the synthesis of Prucalopride.[5][7][8] Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist that is used for the treatment of chronic constipation.[8][9][10] The structural integrity and purity of this compound are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

Experimental Protocol: Synthesis

A common method for synthesizing this compound involves a multi-step process starting from a substituted benzoate precursor. The following protocol is based on methodologies described in patent literature.[7][8][11]

Objective: To synthesize this compound.

Starting Material: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate

Step-by-Step Procedure:

-

Cyclization:

-

Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., tetrahydrofuran).

-

Add triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate reagent to the solution.

-

Stir the reaction mixture at ambient temperature for 2-3 hours to facilitate an intramolecular Mitsunobu reaction, leading to the formation of the dihydrobenzofuran ring.

-

The resulting crude product is methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.

-

-

Chlorination:

-

The crude product from the previous step is directly taken for chlorination without extensive purification.

-

Dissolve the crude intermediate in a suitable solvent.

-

Add N-chlorosuccinimide (NCS) to the solution to regioselectively chlorinate the aromatic ring at the 5-position.

-

The reaction yields the crude product, methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.

-

-

Hydrolysis:

-

The chlorinated intermediate is subjected to hydrolysis to convert the ester to a carboxylic acid and remove the acetyl protecting group from the amine.

-

This is typically achieved by heating the compound in the presence of a strong base, such as sodium hydroxide, in an aqueous or mixed aqueous-organic solvent system (e.g., water and 1-methoxy-2-propanol).[11]

-

Heat the mixture to approximately 80-90°C for several hours (e.g., 8-15 hours).[9][11]

-

After the reaction is complete, cool the mixture.

-

-

Purification and Isolation:

-

Acidify the cooled reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4.[6][9]

-

The acidification causes the final product, this compound, to precipitate out of the solution.

-

Collect the solid product by filtration, wash it with water, and dry it to obtain the purified compound.

-

Visualization of Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of the target compound.

Caption: Key reaction steps for the synthesis of the target molecule.

References

- 1. This compound | 123654-26-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. echemi.com [echemi.com]

- 7. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 8. This compound | 123654-26-2 [chemicalbook.com]

- 9. tdcommons.org [tdcommons.org]

- 10. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide on the Solubility and Stability of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a key intermediate in the synthesis of Prucalopride, a selective high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation. The physicochemical properties of this intermediate, particularly its solubility and stability, are critical parameters that influence the efficiency of the synthesis, purification, and storage of both the intermediate and the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available information and outlines detailed experimental protocols for determining the solubility and stability of this compound.

Introduction

The development of robust and efficient manufacturing processes for pharmaceuticals relies on a thorough understanding of the chemical and physical properties of all intermediates. This compound (CAS 123654-26-2) is a crucial building block in the synthesis of Prucalopride. Its solubility dictates the choice of solvents for reaction and purification, while its stability profile is essential for defining appropriate storage and handling conditions to prevent degradation and ensure the quality of the final drug product. This document serves as a technical resource for researchers and professionals involved in the development and manufacturing of Prucalopride, providing both foundational knowledge and practical experimental guidance.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₉H₈ClNO₃ | PubChem |

| Molar Mass | 213.62 g/mol | PubChem |

| Melting Point | 242 °C (decomposes) | ChemicalBook |

| Appearance | White to off-white crystalline solid | Commercial Suppliers |

| pKa (predicted) | Carboxylic acid: ~3-4, Amine: ~2-3 | ACD/Labs (Predicted) |

| LogP (predicted) | 1.4 | PubChem |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, preliminary information from commercial suppliers indicates that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol (with heating). Based on its chemical structure, which contains both an acidic carboxylic acid group and a basic amino group, its aqueous solubility is expected to be highly pH-dependent.

Predicted Solubility Behavior

-

In acidic conditions (pH < 2): The amino group will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The overall charge will be positive, likely leading to increased aqueous solubility.

-

In neutral conditions (pH ~7): The carboxylic acid will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂), forming a zwitterion. Zwitterionic compounds often exhibit moderate solubility.

-

In basic conditions (pH > 9): Both the carboxylic acid and the amino group will be deprotonated, resulting in a net negative charge and potentially higher aqueous solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffers of different pH.

Materials:

-

This compound (purity >99%)

-

Water (HPLC grade)

-

Methanol, Ethanol, Acetonitrile, Isopropyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO) (all HPLC grade)

-

Phosphate and citrate buffer solutions (pH 2, 4, 6, 7.4, 9)

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

-

Vials and syringes with 0.22 µm filters

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to vials containing a known volume (e.g., 5 mL) of each solvent and buffer solution.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC method.

-

Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

-

-

Data Presentation:

-

Record the solubility as mg/mL or µg/mL.

-

Expected Data Presentation:

The results of the solubility studies should be summarized in clear, tabular formats for easy comparison.

Table 2: Solubility in Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) |

| Water | |

| Methanol | |

| Ethanol | |

| Acetonitrile | |

| Isopropyl Acetate | |

| Dichloromethane | |

| Dimethyl Sulfoxide |

Table 3: pH-Dependent Aqueous Solubility at 25 °C

| pH | Buffer System | Solubility (mg/mL) |

| 2.0 | Citrate | |

| 4.0 | Citrate | |

| 6.0 | Phosphate | |

| 7.4 | Phosphate | |

| 9.0 | Phosphate |

Visualization of the Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile

The stability of this compound is crucial for ensuring the quality and purity of the final API. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to investigate the intrinsic stability of the compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

This compound (purity >99%)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Temperature-controlled oven

-

Photostability chamber with controlled light and UV exposure

-

HPLC-UV and HPLC-MS systems

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N and 1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Treat the sample solution with 0.1 N and 1 N NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the sample solution with 3% and 30% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a specified duration. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis:

-

Analyze the stressed samples at different time points using a stability-indicating HPLC-UV method.

-

Use an HPLC-MS system to identify the mass of the degradation products to aid in their structural elucidation.

-

A control sample (unstressed) should be analyzed concurrently.

-

-

Data Presentation:

-

Report the percentage of degradation and the formation of any new peaks (degradation products).

-

Expected Data Presentation:

The results from the forced degradation studies should be presented in a clear and organized table.

Table 4: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | ||

| 1 N HCl | 8 h | 60 | |||

| Base Hydrolysis | 0.1 N NaOH | 24 h | RT | ||

| 1 N NaOH | 4 h | 40 | |||

| Oxidation | 3% H₂O₂ | 24 h | RT | ||

| 30% H₂O₂ | 8 h | RT | |||

| Thermal (Solid) | Dry Heat | 48 h | 80 | ||

| Thermal (Solution) | Heat | 24 h | 60 | ||

| Photolytic (Solid) | 1.2 million lux h | - | RT | ||

| Photolytic (Solution) | 1.2 million lux h | - | RT |

Visualization of the Forced Degradation Workflow

Caption: General workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A crucial outcome of the forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the intact compound from all potential degradation products.

Key characteristics of a stability-indicating HPLC method:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small but deliberate variations in method parameters.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited in the public domain, this technical guide provides a robust framework for its characterization. The outlined experimental protocols for solubility determination and forced degradation studies, based on established industry guidelines, offer a clear path for researchers and drug development professionals to generate the necessary data. A thorough understanding of these properties is paramount for the development of a scalable, controlled, and efficient manufacturing process for Prucalopride, ultimately ensuring the quality and safety of this important therapeutic agent.

Methodological & Application

Application Notes and Protocols for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a dihydrobenzofuran core with amino, chloro, and carboxylic acid functional groups, makes it a versatile building block in medicinal chemistry. The primary and most well-documented application of this compound is as a key precursor in the industrial synthesis of Prucalopride.

Prucalopride is a high-affinity, selective serotonin (5-HT₄) receptor agonist that is used for the treatment of chronic constipation.[1][2] The synthesis of Prucalopride involves the formation of an amide bond between this compound and a substituted piperidine derivative.[2] Beyond its role in Prucalopride synthesis, the benzofuran and dihydrobenzofuran scaffolds are present in numerous biologically active compounds, exhibiting a wide range of activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[3] This suggests that derivatives of this compound could be explored for other therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | References |

| CAS Number | 123654-26-2 | [1][4][5][6][7] |

| Molecular Formula | C₉H₈ClNO₃ | [4][5][6][8] |

| Molecular Weight | 213.62 g/mol | [4][5][6][8] |

| Melting Point | 242 °C (decomposes) | [4] |

| Boiling Point | 406.5±45.0 °C (Predicted) | [4][9] |

| Density | 1.566 g/cm³ | [4] |

| Appearance | Off-white to white solid | [9] |

| Purity | Typically >95% | [7][10] |

| Storage | 2-8°C in a refrigerator | [7][11] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and a key synthetic application of this compound.

Protocol 1: Synthesis of this compound

This protocol is a multi-step synthesis to produce the title compound from commercially available starting materials.[1][4]

Materials:

-

Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

N-Chlorosuccinimide (NCS)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvents (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Water

-

Propylene glycol monomethyl ether

Procedure:

-

Cyclization:

-

Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an appropriate organic solvent such as THF.

-

Add triphenylphosphine to the solution.

-

Slowly add DEAD or DIAD to the reaction mixture at room temperature.

-

Stir the reaction for several hours until the starting material is consumed (monitor by TLC).

-

The crude product, methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, is obtained after workup and solvent evaporation.

-

-

Chlorination:

-

Dissolve the crude product from the previous step in a suitable solvent like acetonitrile.

-

Add N-chlorosuccinimide (NCS) to the solution.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

The crude product, methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, is obtained after an appropriate workup.

-

-

Hydrolysis:

-

To the crude chlorinated ester, add a mixture of water and propylene glycol monomethyl ether.

-

Add a 40% aqueous solution of sodium hydroxide.

-

Heat the mixture to 70-80°C and stir for 2-15 hours until the hydrolysis is complete (monitor by TLC).[2][12]

-

Cool the reaction mixture to 10-15°C.

-

Adjust the pH to approximately 3-4 using dilute hydrochloric acid, which will cause the product to precipitate.[2][9]

-

Stir the suspension at a low temperature for a couple of hours.

-

Filter the precipitated solid, wash with water, and dry to obtain this compound as an off-white solid.[2]

-

Visualization of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Protocol 2: Amide Coupling to Synthesize a Prucalopride Precursor

This protocol details the use of this compound in an amide bond formation reaction, a key step in the synthesis of Prucalopride.[2]

Materials:

-

This compound

-

1-(3-methoxypropyl)piperidin-4-amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Acetonitrile

-

Ethyl acetate

-

Water

Procedure:

-

Activation of Carboxylic Acid:

-

Suspend this compound in acetonitrile or DCM at room temperature (25-35°C).

-

Add EDC-HCl and HOBt to the suspension.

-

Stir the mixture for approximately 2 hours to activate the carboxylic acid.

-

-

Amide Bond Formation:

-

Cool the reaction mixture to 10-20°C.

-

Add DIPEA (or TEA) followed by the dropwise addition of 1-(3-methoxypropyl)piperidin-4-amine.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

-

Workup and Isolation:

-

Add water and ethyl acetate to the reaction mixture.

-

Separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which is a precursor to Prucalopride.

-

The crude product can be further purified by recrystallization or column chromatography.[2]

-

Visualization of the Application Pathway:

Caption: Role as an intermediate in the synthesis of the 5-HT4 agonist Prucalopride.

Broader Biological Context and Future Directions

While the primary application of this compound is in the synthesis of Prucalopride, the dihydrobenzofuran core is a privileged scaffold in medicinal chemistry.[3] Researchers have successfully developed various benzofuran derivatives with significant biological activities, including:

-

Anticancer Activity: Certain benzofuran derivatives have shown potent growth inhibitory activity against various cancer cell lines.[3]

-

Antimicrobial Activity: The presence of chloro substituents on related heterocyclic systems has been shown to be important for antibacterial activity against pathogens like S. aureus.[3]

-

Antiviral and Anti-inflammatory Properties: Other derivatives have been investigated for their potential as antiviral agents and for their ability to inhibit inflammatory pathways such as NF-κB.[3]

Given the rich pharmacology of the benzofuran scaffold, this compound represents a valuable starting material for the generation of novel compound libraries. Drug development professionals could utilize this intermediate to synthesize new derivatives for screening against a variety of biological targets, potentially leading to the discovery of new therapeutic agents.

Disclaimer: This document is intended for research and informational purposes only. All experiments should be conducted in a well-equipped laboratory by trained professionals, following all applicable safety guidelines. The provided protocols are illustrative and may require optimization for specific experimental conditions.

References

- 1. This compound | 123654-26-2 [chemicalbook.com]

- 2. tdcommons.org [tdcommons.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. This compound | 123654-26-2 [sigmaaldrich.com]

- 8. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. anaxlab.com [anaxlab.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

Application Notes and Protocols: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid as a key intermediate in the synthesis of the gastroprokinetic agent, Prucalopride. Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

Introduction

This compound (CAS No. 123654-26-2) is a crucial building block in the synthesis of Prucalopride, a selective high-affinity serotonin (5-HT4) receptor agonist.[1][2] Prucalopride is indicated for the treatment of chronic constipation by targeting impaired gut motility.[1] The structural integrity and purity of this intermediate are paramount for the successful synthesis of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H8ClNO3 | [3][4] |

| Molecular Weight | 213.62 g/mol | [4] |

| Melting Point | 242 °C (decomposes) | [2][3] |

| Appearance | Off-white solid | [5] |

| Purity | >95% - 99% | [5] |

| XLogP3 | 1.4 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Synthesis of this compound

A common synthetic route to obtain this compound involves the hydrolysis of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[6] A detailed protocol is provided below.

Experimental Protocol: Synthesis of the Intermediate

Materials:

-

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

-

Sodium hydroxide (NaOH)

-

Water

-

1-methoxy-2-propanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, water, 1-methoxy-2-propanol, and a 50% sodium hydroxide solution is prepared.[7]

-

The mixture is heated to 90°C with stirring for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, the reaction mixture is cooled to 5°C using an ice bath and stirred for an additional 2 hours.[7]

-

The resulting solid is collected by suction filtration and the filter cake is washed with water.[7]

-

The crude product is then dissolved in a mixture of water and 1-methoxy-2-propanol at 80°C until a homogeneous solution is formed.[7]

-

The pH of the solution is adjusted to approximately 3 with dilute hydrochloric acid to precipitate the solid product.[7]

-

The mixture is cooled to 10°C and stirred for 2 hours.[7]

-

The final product is collected by suction filtration, washed with water, and dried.[7]

Quantitative Data:

Caption: Synthetic workflow for the intermediate.

Application in the Synthesis of Prucalopride

This compound is a key precursor in the synthesis of Prucalopride. The carboxylic acid moiety is activated and then coupled with 1-(3-methoxypropyl)piperidin-4-amine to form the final amide bond.

Experimental Protocol: Synthesis of Prucalopride

Materials:

-

This compound

-

1,1'-Carbonyldiimidazole (CDI) or other coupling agents (e.g., EDC/HOBt)

-

1-(3-methoxypropyl)piperidin-4-amine

-

Tetrahydrofuran (THF) or other suitable solvents (e.g., Dichloromethane)

Procedure:

-

This compound is dissolved in an appropriate solvent such as THF.

-

A coupling agent, for instance, 1,1'-carbonyldiimidazole, is added to the solution to activate the carboxylic acid.[8]

-

The reaction mixture is stirred for a short period (e.g., 25 minutes).[8]

-

1-(3-methoxypropyl)piperidin-4-amine is then added to the reaction mixture.

-

The reaction is allowed to proceed to completion.

-

The resulting Prucalopride free base is then isolated and can be further purified or converted to its succinate salt.

Quantitative Data for a similar coupling reaction:

-

Yield: 85%[8]

Caption: Synthetic pathway to Prucalopride.

Conclusion

This compound serves as a vital intermediate in the industrial synthesis of Prucalopride. The protocols and data presented herein provide a foundational understanding for researchers and professionals in the field of drug development. Adherence to a well-defined synthetic and purification process is critical to ensure the high purity and yield of the final pharmaceutical product.

References

- 1. tdcommons.org [tdcommons.org]

- 2. This compound | 123654-26-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Prucalopride synthesis - chemicalbook [chemicalbook.com]

safe handling and storage procedures for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

Application Notes and Protocols for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of this compound (CAS No: 123654-26-2). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Risk Assessment

This compound is a halogenated aromatic carboxylic acid. While specific toxicity data is limited, it is classified as harmful and an irritant.[1] All handling procedures should be performed with the assumption that the compound is hazardous.

Summary of Hazards:

| Hazard Class | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Respiratory Irritation | May cause respiratory irritation.[1] |

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound.[2][3]

| PPE Category | Item | Specifications |

| Eye Protection | Safety Goggles | Chemical splash goggles are required to prevent contact with eyes.[4] |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] |

| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |

| Respiratory Protection | Respirator | Use a respirator if handling large quantities or if there is a risk of aerosol formation. |

Engineering Controls

To minimize exposure, the following engineering controls should be in place:

| Control | Description |

| Ventilation | All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] |

| Safety Equipment | An emergency eyewash station and safety shower must be readily accessible. |

Handling Procedures

Protocol for Weighing and Dispensing:

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Gather all necessary equipment (spatula, weighing paper, container).

-

Don the appropriate PPE as specified in Section 2.

-

-

Dispensing:

-

Perform all weighing and dispensing activities inside the fume hood.

-

Use a disposable weighing boat to avoid cross-contamination.

-

Carefully transfer the desired amount of the compound.

-

Immediately close the primary container tightly after dispensing.[6]

-

-

Clean-up:

-

Wipe down the spatula and any contaminated surfaces with a suitable solvent, followed by soap and water.

-

Dispose of the weighing boat and any contaminated materials in the designated hazardous waste container.

-

Protocol for Reaction Setup:

-

Preparation:

-

Assemble the reaction apparatus within the chemical fume hood.

-

Ensure all glassware is clean and free of defects.

-

-

Execution:

-

Add reagents in the order specified by the experimental protocol.

-

If heating is required, use a controlled heating source like a heating mantle. Avoid open flames.[6]

-

Monitor the reaction for any signs of unexpected changes.

-

Storage Procedures

Proper storage is essential to maintain the stability and purity of this compound.

| Storage Parameter | Recommendation |

| Temperature | Store in a refrigerator. |

| Container | Keep in a tightly closed, corrosion-resistant container.[7][8] |

| Environment | Store in a cool, dry, and well-ventilated place away from direct sunlight.[7][9][10] |

| Incompatibilities | Store separately from oxidants and alkalis.[7] |

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |

Spill and Leak Procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment:

-

For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

-

For larger spills, prevent further leakage if it is safe to do so.

-

-

Collection and Disposal:

-

Collect the spilled material and absorbent in a suitable, closed container for disposal.

-

Dispose of the waste in accordance with local, state, and federal regulations.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for safely handling this compound.

References

- 1. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. blog.storemasta.com.au [blog.storemasta.com.au]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 6. benchchem.com [benchchem.com]

- 7. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]

- 8. keyorganics.net [keyorganics.net]

- 9. recsupply.com [recsupply.com]

- 10. fishersci.com [fishersci.com]